1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine
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Overview
Description
1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a but-2-yn-1-yl group and a cyclopropanecarbonylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the but-2-yn-1-yl group, and the attachment of the cyclopropanecarbonylpiperidin-4-yl group. Common synthetic routes may involve:
Cyclization reactions: to form the piperazine ring.
Alkylation reactions: to introduce the but-2-yn-1-yl group.
Amidation reactions: to attach the cyclopropanecarbonylpiperidin-4-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropanecarbonyl group and a but-2-yn-1-yl group. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-19-11-13-20(14-12-19)8-2-3-15-23-17-6-9-21(10-7-17)18(22)16-4-5-16/h16-17H,4-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTIDGRQSXNXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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